molecular formula C6H4ClN3 B1581507 8-Chloro[1,2,4]triazolo[4,3-a]pyridine CAS No. 501357-89-7

8-Chloro[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1581507
CAS No.: 501357-89-7
M. Wt: 153.57 g/mol
InChI Key: OOHXKDTZOJELHU-UHFFFAOYSA-N
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Description

8-Chloro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a chlorine atom at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microwave-Assisted Synthesis: One of the efficient methods for synthesizing 8-Chloro[1,2,4]triazolo[4,3-a]pyridine involves the use of microwave-assisted reactions. Starting materials such as 2,3-dichloropyridine and hydrazine hydrate undergo multistep reactions under microwave irradiation.

    Oxidative Cyclization: Another method involves the oxidative cyclization of 2-pyridylhydrazones.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, especially the microwave-assisted synthesis due to its efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The triazole and pyridine rings can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidative Cyclization: Iodine or other oxidizing agents in solvents like ethanol are used for cyclization reactions.

Major Products:

  • Substitution reactions typically yield derivatives with different functional groups replacing the chlorine atom.
  • Oxidative cyclization reactions yield fused ring systems with potential biological activities.

Scientific Research Applications

8-Chloro[1,2,4]triazolo[4,3-a]pyridine has been explored for various scientific research applications:

Comparison with Similar Compounds

8-Chloro[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives:

    Similar Compounds:

Uniqueness: this compound is unique due to the presence of the chlorine atom at the 8th position, which can be exploited for further functionalization and derivatization, enhancing its biological activity and specificity.

Properties

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHXKDTZOJELHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314498
Record name 8-Chloro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501357-89-7
Record name 8-Chloro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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